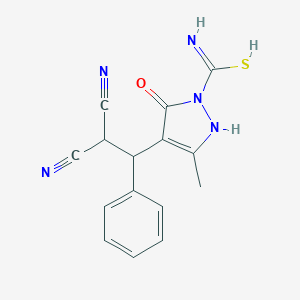![molecular formula C32H30N4O4 B323810 N~1~,N~6~-bis[2-(anilinocarbonyl)phenyl]hexanediamide](/img/structure/B323810.png)
N~1~,N~6~-bis[2-(anilinocarbonyl)phenyl]hexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of two anilinocarbonyl groups attached to a hexanediamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide typically involves the reaction of hexanediamine with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The anilinocarbonyl groups can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted compounds with different properties .
Wissenschaftliche Forschungsanwendungen
N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of advanced materials and coatings with specific properties
Wirkmechanismus
The mechanism of action of N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide include other anilinocarbonyl derivatives and hexanediamide-based compounds. These compounds share structural similarities but may differ in their specific functional groups and properties .
Uniqueness
N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide is unique due to its specific combination of anilinocarbonyl groups and hexanediamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C32H30N4O4 |
|---|---|
Molekulargewicht |
534.6 g/mol |
IUPAC-Name |
N,N//'-bis[2-(phenylcarbamoyl)phenyl]hexanediamide |
InChI |
InChI=1S/C32H30N4O4/c37-29(35-27-19-9-7-17-25(27)31(39)33-23-13-3-1-4-14-23)21-11-12-22-30(38)36-28-20-10-8-18-26(28)32(40)34-24-15-5-2-6-16-24/h1-10,13-20H,11-12,21-22H2,(H,33,39)(H,34,40)(H,35,37)(H,36,38) |
InChI-Schlüssel |
OHAHSIFPJOBYMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCCCC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCCCC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,3-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B323727.png)
![(6E)-4-nitro-6-[(4-pyrrolidin-1-ylsulfonylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323728.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-chlorobenzohydrazide](/img/structure/B323729.png)
![3-chloro-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323731.png)
![(E)-1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine](/img/structure/B323732.png)




![N'-[1-(2-naphthyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B323743.png)
![4-[1-(4-chlorophenyl)-2,2-dicyanoethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B323745.png)


![5-bromo-N-{2-[(5-bromo-2-furoyl)amino]ethyl}-2-furamide](/img/structure/B323750.png)
